But-2-en-2-ol, (E)-
Description
Structural Characterization and Nomenclature of (E)-But-2-en-2-ol
The precise identity of (E)-But-2-en-2-ol is defined by its molecular structure and the corresponding systematic name, which conveys its stereochemical configuration.
According to the International Union of Pure and Applied Chemistry (IUPAC) system, the name "(E)-But-2-en-2-ol" is broken down as follows:
But- : Indicates a four-carbon parent chain.
-2-en- : Specifies a carbon-carbon double bond located at the second carbon position.
-2-ol : Denotes a hydroxyl group attached to the second carbon atom.
The crucial stereochemical descriptor is (E)- . This prefix is derived from the German word entgegen, meaning "opposite". biointerfaceresearch.com It describes the geometry of the substituents around the double bond. For each carbon of the double bond, the attached groups are assigned priority based on the Cahn-Ingold-Prelog (CIP) rules.
At carbon 2 (C2), the attached groups are hydroxyl (-OH) and methyl (-CH₃). The -OH group has a higher priority.
At carbon 3 (C3), the attached groups are methyl (-CH₃) and hydrogen (-H). The -CH₃ group has a higher priority.
The (E)- designation signifies that the two higher-priority groups (-OH on C2 and -CH₃ on C3) are located on opposite sides of the plane of the double bond. hubpages.comnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈O | quora.comCurrent time information in Bangalore, IN.nih.gov |
| Molecular Weight | 72.11 g/mol | quora.com |
| CAS Registry Number | 21451-76-3 | Current time information in Bangalore, IN.nih.govnist.gov |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -214 kJ/mol | Current time information in Bangalore, IN.nist.gov |
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. (E)-But-2-en-2-ol has several isomeric relationships.
Geometric Isomers: The most direct isomeric relationship for (E)-But-2-en-2-ol is with its geometric isomer, (Z)-But-2-en-2-ol . Current time information in Bangalore, IN.nih.govnist.gov Geometric isomers, a subclass of diastereomers, have the same connectivity but differ in the spatial arrangement of groups around a non-rotating bond, such as a double bond. In the (Z)-isomer, from the German zusammen ("together"), the higher-priority groups are on the same side of the double bond. biointerfaceresearch.com
Constitutional Isomers: Constitutional isomers share the molecular formula C₄H₈O but have different atomic connectivity. google.com A key constitutional isomer is Butan-2-one , the keto tautomer of but-2-en-2-ol. The keto and enol forms exist in a dynamic equilibrium, a phenomenon known as keto-enol tautomerism. quora.comquora.comhubpages.com Other constitutional isomers include:
But-1-en-2-ol : Another enol tautomer of butan-2-one. quora.comquora.com
But-2-en-1-ol (Crotyl alcohol) : An allylic alcohol where the double bond and hydroxyl group are on different carbons. It also exists as (E) and (Z) isomers. nist.govarxiv.org
Butan-2-ol : The saturated alcohol counterpart. google.comdocbrown.info
Butyraldehyde : An aldehyde isomer. quora.com
Cyclic structures like Cyclobutanol and 1-Methylcyclopropanol .
| Isomer Type | Compound Name | Key Difference from (E)-But-2-en-2-ol |
|---|---|---|
| Geometric Isomer | (Z)-But-2-en-2-ol | Different spatial arrangement at the C=C double bond. |
| Functional Isomer (Tautomer) | Butan-2-one | Keto functional group instead of enol. Different connectivity. |
| Positional Isomer | But-1-en-2-ol | Position of the double bond is C1=C2. |
| Positional Isomer | But-2-en-1-ol | Position of the hydroxyl group is on C1. |
| Constitutional Isomer | Butan-2-ol | Saturated carbon chain (no double bond). |
Significance in Contemporary Organic Synthesis and Research
The significance of (E)-But-2-en-2-ol is primarily academic, centered on its role as an unstable intermediate in chemical systems. Enols are generally less stable than their corresponding keto forms. In the equilibrium between butan-2-one and its enol tautomers, the keto form is overwhelmingly favored. quora.comquora.com
However, the relative stability among the enol isomers themselves is noteworthy. Both (E)- and (Z)-but-2-en-2-ol are favored over but-1-en-2-ol because their double bond is more substituted, a stabilizing factor according to Zaitsev's rule. quora.com
A key piece of research highlighting the nature of this compound was conducted by Turecek, Brabec, and Korvola in 1988. Their work focused on the preparation, ionization energies, and heats of formation of unstable enols, including (E)- and (Z)-but-2-en-2-ol, in the gas phase. Current time information in Bangalore, IN.nist.gov This study provided fundamental thermochemical data that helps quantify the stability and properties of these transient species.
While direct synthetic applications for (E)-But-2-en-2-ol are scarce due to its instability, research into related structures provides context. For instance, more complex molecules with the (E)-4-arylbut-3-en-2-ol motif are used in studies of enzyme-catalyzed kinetic resolution. These studies, which separate enantiomers, underscore the importance of the stereochemistry of the double bond and the hydroxyl group in molecular recognition by biocatalysts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21451-76-3 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
(Z)-but-2-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3,5H,1-2H3/b4-3- |
InChI Key |
ZEXFAVZTIZXHFA-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C(/C)\O |
Canonical SMILES |
CC=C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E but 2 En 2 Ol and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, which can be challenging to achieve through traditional chemical methods. This approach is particularly valuable for creating chiral molecules with a high degree of purity.
Enzyme-Catalyzed Reductions and Oxidations for Chiral Analogues
Enzymes, particularly oxidoreductases, are instrumental in the synthesis of chiral alcohols through the asymmetric reduction of ketones and the oxidation of alcohols. rsc.orgunipd.it Ketoreductases (KREDs), a class of oxidoreductases, catalyze the reduction of ketones to chiral secondary alcohols with the consumption of a nicotinamide (B372718) cofactor like NADH or NADPH. rsc.orgmdpi.com To make this process economically viable, an in-situ cofactor regeneration system is typically employed. unipd.it The stereoselectivity of these reductions provides access to enantiomerically pure alcohols, which are valuable building blocks in organic synthesis. rsc.org For instance, the enantioselective bioreduction of ketones is a well-established and scalable method for producing enantiopure secondary alcohols. rsc.org
Lipases are another class of enzymes widely used in the kinetic resolution of racemic alcohols. rsc.orgacs.org This process involves the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. beilstein-journals.org This allows for the separation of the two enantiomers. The reverse reaction, the hydrolysis of an ester, can also be catalyzed by lipases to achieve resolution. rsc.org For example, trans-4-phenyl-3-buten-2-ol has been successfully resolved on an industrial scale using lipase-catalyzed methods. rsc.org
The following table summarizes the enzymatic approaches for the synthesis of chiral alcohols:
| Enzyme Class | Reaction Type | Substrate | Product | Key Features |
| Ketoreductases (KREDs) | Asymmetric Reduction | Ketones | Chiral Secondary Alcohols | High enantioselectivity, requires cofactor regeneration. rsc.orgmdpi.com |
| Lipases | Kinetic Resolution (Acylation/Hydrolysis) | Racemic Alcohols/Esters | Enantioenriched Alcohols and Esters | Widely applicable, can be used for a variety of substrates. rsc.orgacs.orgbeilstein-journals.org |
| Oxidases | Oxidation | Alcohols | Aldehydes/Acids | Can be selective for primary alcohols. mdpi.com |
| Halohydrin Dehalogenase | Reductive Opening | Epoxides | Chiral Alcohols | Regio- and stereoselective. rsc.org |
| Cytochrome P450 | Oxidation | Unactivated C-H bonds | Chiral Alcohols | Regio- and stereoselective. rsc.org |
Stereoselective Biotransformations of Precursors
Biotransformations using whole-cell systems or isolated enzymes offer a powerful strategy for the stereoselective synthesis of complex molecules from simple precursors. researchgate.net Fungi, in particular, are a rich source of biocatalysts for a wide range of stereoselective reactions, including reductions, hydroxylations, and epoxidations. researchgate.net
For instance, the biotransformation of 3-azidomethyl-4-phenyl-3-buten-2-one using Saccharomyces cerevisiae (baker's yeast) leads to the formation of two different chiral products through distinct reaction pathways. One pathway involves the reduction of the carbon-carbon double bond to yield (R)-4-azido-3-benzylbutan-2-one with high enantiomeric excess. researchgate.net The other pathway proceeds through a cascade of reactions initiated by the displacement of the azide (B81097) group, followed by the reduction of the newly formed double bond. researchgate.net This demonstrates the ability of a single biocatalyst to mediate multiple stereoselective transformations.
Enoate reductases, a family of flavin-dependent enzymes, are particularly useful for the asymmetric reduction of activated C=C double bonds in substrates like α,β-unsaturated aldehydes, ketones, and carboxylic acids. researchgate.net The catalytic cycle involves the transfer of a hydride from a cofactor (NAD(P)H) to the enzyme's flavin mononucleotide (FMN), which then transfers the hydride to the alkene substrate. researchgate.net
Metal-Catalyzed Stereoselective Synthesis
Transition metal catalysis provides a versatile toolkit for the construction of specific stereoisomers. Different metals and ligand systems can be employed to control the stereochemical outcome of a reaction, enabling the synthesis of desired (E) or (Z) isomers or specific enantiomers.
Ruthenium-Catalyzed Olefin Metathesis for (E)-Alkene Formation
Ruthenium-catalyzed olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found broad application in organic synthesis. rutgers.eduutc.edu Cross-metathesis, a variation of this reaction, allows for the coupling of two different alkenes. acs.org Grubbs-type catalysts are commonly used for this transformation and often show a preference for the formation of the more thermodynamically stable (E)-alkene. acs.org
An example of this is the cross-metathesis of eugenol (B1671780) with cis-1,4-butenediol using a Grubbs catalyst, which selectively yields the (E)-isomer of 4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol. acs.org This selectivity arises from the steric interactions in the transition state that favor the trans arrangement of the substituents on the newly formed double bond. However, the presence of certain functional groups, such as in allylic alcohols, can sometimes lead to catalyst decomposition. mdpi.com The design of new ruthenium catalysts with specific ligands aims to improve selectivity and catalyst stability. uib.no
Gold(I)-Catalyzed Rearrangements and Reductions in Allylic Alcohol Synthesis
Gold(I) catalysts have emerged as powerful tools for various organic transformations, including rearrangements of allylic alcohols and their derivatives. beilstein-journals.orgnih.gov The Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, can be efficiently catalyzed by gold(I) complexes under mild conditions. beilstein-journals.orgnih.gov This reaction provides a route to allylic amines from readily available allylic alcohols. beilstein-journals.orgnih.gov Gold(I) catalysts have also been employed in the decarboxylative amination of allylic N-tosylcarbamates to produce N-tosyl allylic amines with high regio- and stereoselectivity. organic-chemistry.org
Furthermore, gold(I) catalysts can facilitate cascade reactions, such as a hydroalkoxylation/Claisen rearrangement sequence involving aryl ynol ethers or ynamides and allylic alcohols, to produce γ,δ-unsaturated esters or amides. organic-chemistry.org These reactions proceed with high atom economy and under mild conditions. organic-chemistry.org The catalytic cycle for some gold(I)-catalyzed reactions involving allylic alcohols is thought to proceed through the formation of various intermediates, ultimately leading to the desired rearranged or reduced products. researchgate.net
Cobalt-Catalyzed Carbonylative Cross-Coupling for Stereospecific Ketone Synthesis from Chiral Precursors
Cobalt-catalyzed carbonylative cross-coupling reactions offer a convergent approach to the synthesis of ketones. nih.govnih.govacs.org This method allows for the coupling of an alkyl electrophile, a diene, and carbon monoxide to form a dienone. nih.govnih.govacs.org A key advantage of this methodology is its stereospecificity when using chiral, non-racemic starting materials. nih.govnih.govacs.org
For example, the reaction of a chiral secondary alkyl tosylate with a diene in the presence of a simple cobalt catalyst and under a low pressure of carbon monoxide proceeds with retention of configuration at the chiral center. nih.gov The proposed mechanism involves the initial S_N2 displacement of the tosylate by the cobalt catalyst, followed by migratory insertion of CO, acylmetallation of the diene, and finally, β-hydride elimination to yield the enantioenriched dienone product. nih.gov This method provides a valuable tool for the asymmetric synthesis of complex carbonyl compounds. While this specific reaction produces dienones, related nickel-catalyzed carbonylative cross-couplings have been developed for the synthesis of unsymmetrical dialkyl ketones. dicp.ac.cn
The following table summarizes the metal-catalyzed methodologies discussed:
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features |
| Ruthenium | Olefin Metathesis | Alkenes | (E)-Alkenes | High (E)-selectivity, Grubbs-type catalysts are common. acs.org |
| Gold(I) | Rearrangements (e.g., Overman, Claisen) | Allylic alcohols and derivatives, ynol ethers, ynamides | Allylic amines, amides, unsaturated esters | Mild reaction conditions, high atom economy. beilstein-journals.orgnih.govorganic-chemistry.org |
| Cobalt | Carbonylative Cross-Coupling | Alkyl tosylates, dienes, CO | Dienones | Stereospecific, convergent synthesis of ketones. nih.govnih.govacs.org |
Flow Chemistry in the Synthesis of (E)-But-2-en-2-ol Derivatives
Continuous Flow Reactor Applications for Efficient Synthesis
A detailed search of scientific literature and chemical databases did not yield specific examples or dedicated studies on the application of continuous flow reactors for the synthesis of (E)-But-2-en-2-ol or its derivatives.
Automated Synthesis and Process Optimization in Flow Systems
There is no available information in the searched literature regarding the use of automated synthesis and process optimization in flow systems for the production of (E)-But-2-en-2-ol.
Reaction Mechanisms and Stereochemical Outcomes
Keto-Enol Tautomerism and Equilibrium Studies of Butan-2-one Enols
The interconversion between a ketone and its corresponding enol form, known as keto-enol tautomerism, is a fundamental concept in organic chemistry. In the case of butan-2-one, it exists in equilibrium with its enol tautomers, (E)-but-2-en-2-ol and (Z)-but-2-en-2-ol, as well as but-1-en-2-ol. quora.com While the keto form is generally more stable and predominates at equilibrium, the enol forms are crucial reactive intermediates. quora.comquora.com
The stability of the different enol isomers of butan-2-one is governed by thermodynamic principles. The (E)- and (Z)-but-2-en-2-ol isomers are generally more stable than but-1-en-2-ol. quora.com This increased stability is attributed to the greater substitution of the carbon-carbon double bond in the but-2-en-2-ol isomers, a principle often referred to as Zaitsev's rule. quora.comdoubtnut.com More substituted alkenes are more stable due to factors like hyperconjugation, which involves a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds. libretexts.org The bond between an sp2 carbon and an sp3 carbon is also stronger than a bond between two sp3 carbons, further contributing to the stability of more substituted alkenes. libretexts.orglibretexts.org
The equilibrium between the keto and enol forms is dynamic. While the keto form is thermodynamically favored, the rate of interconversion can be influenced by catalysts. chemistrysteps.com In aqueous solutions, this tautomerization can proceed through acid- or base-catalyzed pathways. muni.cz The energy difference between the keto and enol forms is significant, with the keto form being substantially more stable. quora.com
Table 1: Factors Affecting Keto-Enol Equilibria masterorganicchemistry.com
| Factor | Influence on Equilibrium |
| Substitution | More substituted enols are more stable. |
| Conjugation | Conjugation of the enol's pi system is stabilizing. |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. |
| Aromaticity | An enol that is part of an aromatic ring will be the dominant form. |
Substituents on the carbonyl compound have a marked effect on the position of the keto-enol equilibrium. Electron-withdrawing groups tend to favor the enol form, while electron-donating groups can favor the keto form. researchgate.netconicet.gov.arresearchgate.net For butan-2-one, the presence of alkyl groups (methyl and ethyl) influences the relative stabilities of the possible enol isomers. The formation of the more substituted but-2-en-2-ol is favored over the less substituted but-1-en-2-ol. quora.comchemistrysteps.com This preference is a direct consequence of the stabilizing effect of alkyl substituents on the double bond. masterorganicchemistry.com
Stereoselective and Stereospecific Reactions
The geometry of the enol, specifically the (E) configuration, plays a crucial role in directing the stereochemical outcome of subsequent reactions.
The formation of (E)-alkenes, such as (E)-but-2-ene from the dehydration of butan-2-ol, is a well-studied reaction. The acid-catalyzed dehydration of butan-2-ol proceeds through an E1 mechanism. aakash.ac.in The process involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. aakash.ac.inlibretexts.orgtsfx.edu.au This carbocation can then lose a proton from an adjacent carbon to form a double bond. libretexts.orgtsfx.edu.au The removal of a proton from the CH2 group leads to the formation of but-2-ene. libretexts.orgchemguide.co.uk Due to the planarity of the carbocation, the incoming base can abstract a proton leading to both cis and trans isomers. However, the trans isomer, (E)-but-2-ene, is generally the major product due to its greater thermodynamic stability, as it minimizes steric strain. quora.comlibretexts.orgstudymind.co.uk
The planar nature of enols and their corresponding enolates allows for diastereoselective and enantioselective reactions. When a nucleophile adds to a carbonyl group with non-equivalent adjacent groups, a new chiral center is formed. libretexts.org The stereochemical outcome depends on which face of the planar carbonyl the nucleophile attacks. libretexts.org In the context of (E)-but-2-en-2-ol, reactions at the double bond can lead to the formation of new stereocenters. The facial selectivity of such reactions can be controlled by the use of chiral catalysts or auxiliaries, leading to the preferential formation of one diastereomer or enantiomer over the other.
Acid-Catalyzed Dehydration Mechanisms to But-2-ene Isomers
The acid-catalyzed dehydration of butan-2-ol is a classic example of a reaction that produces a mixture of isomeric alkenes. tsfx.edu.auchemguide.co.ukchemguide.co.uk The common acid catalysts used are concentrated sulfuric acid or phosphoric acid. studymind.co.ukchemguide.co.uklibretexts.org
The mechanism involves three main steps:
Protonation of the alcohol: The hydroxyl group of butan-2-ol is protonated by the acid catalyst. aakash.ac.inlibretexts.orgchemguide.co.uk
Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation. aakash.ac.inlibretexts.orgchemguide.co.uk This step is typically the rate-determining step of the reaction. aakash.ac.in
Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. aakash.ac.inlibretexts.org
The dehydration of butan-2-ol can yield three different alkenes: but-1-ene, (Z)-but-2-ene (cis-but-2-ene), and (E)-but-2-ene (trans-but-2-ene). libretexts.orgchemguide.co.ukchemguide.co.uklibretexts.org The formation of but-1-ene results from the removal of a proton from a terminal methyl group, while the but-2-ene isomers are formed by removing a proton from the internal methylene (B1212753) group. libretexts.orgstudymind.co.uk According to Saytzeff's rule, the more substituted alkene is the major product, making the but-2-ene isomers more abundant than but-1-ene. doubtnut.comaakash.ac.in Among the but-2-ene isomers, the (E)- or trans-isomer is favored due to its lower steric strain and greater stability compared to the (Z)- or cis-isomer. quora.comlibretexts.orglibretexts.org
Table 2: Products of Acid-Catalyzed Dehydration of Butan-2-ol libretexts.org
| Product | Structure | Type | Relative Abundance |
| But-1-ene | CH2=CHCH2CH3 | Monosubstituted Alkene | Minor |
| (Z)-But-2-ene | cis-CH3CH=CHCH3 | Disubstituted Alkene (cis) | Major |
| (E)-But-2-ene | trans-CH3CH=CHCH3 | Disubstituted Alkene (trans) | Major (most abundant) |
Carbocation Intermediates and Rearrangements in Alcohol Dehydration
The acid-catalyzed dehydration of secondary and tertiary alcohols typically proceeds through a unimolecular elimination (E1) mechanism. jove.comlibretexts.org This multi-step process is crucial for understanding the formation of the carbon framework of compounds like (E)-But-2-en-2-ol. The mechanism involves three key stages:
Protonation of the Alcohol: The reaction is initiated by the protonation of the alcohol's hydroxyl (-OH) group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk This converts the poor leaving group, the hydroxide (B78521) anion (OH⁻), into a good leaving group, a water molecule (H₂O). jove.comlibretexts.org
Formation of a Carbocation: The protonated alcohol (an alkyloxonium ion) subsequently loses the water molecule, resulting in the formation of a carbocation intermediate. acs.orgbyjus.com The stability of this carbocation is a critical factor influencing the reaction rate; tertiary and secondary carbocations are significantly more stable than primary carbocations, and thus form more readily. libretexts.org For example, the dehydration of butan-2-ol results in the formation of a secondary carbocation. libretexts.orgscribd.com
Deprotonation to Form an Alkene: In the final step, a weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon. jove.comlibretexts.org This results in the formation of a carbon-carbon double bond and regenerates the acid catalyst.
In the case of butan-2-ol dehydration, the secondary carbocation intermediate can lead to a mixture of products. libretexts.orgchemguide.co.uk Loss of a proton from an adjacent methyl group (C1) forms but-1-ene, while loss of a proton from the adjacent methylene group (C3) forms but-2-ene. libretexts.orglibretexts.org
Carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift. For instance, the dehydration of 1-butanol (B46404) initially forms a primary carbocation, which can rearrange to a more stable secondary carbocation via a 1,2-hydride shift, leading to the same mixture of butenes as seen from butan-2-ol. brainly.com For the secondary carbocation formed from butan-2-ol, a hydride shift would result in an identical secondary carbocation, so no significant rearrangement is expected to a more stable form within this specific structure. pearson.com The formation of this planar carbocation intermediate is key, as it allows for different stereochemical outcomes in the final product. pearson.com
Factors Influencing (E)-Isomer Selectivity
When the deprotonation of the carbocation intermediate can result in the formation of geometric isomers (also known as cis/trans or E/Z isomers), the relative stability of these isomers and the transition states leading to them determines the product distribution. The dehydration of butan-2-ol, for example, produces not only but-1-ene but also both (E)-but-2-ene and (Z)-but-2-ene. libretexts.orgchemguide.co.uklibretexts.org
The designation of isomers as (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.inpressbooks.pub For each carbon atom in the double bond, the attached groups are assigned priorities based on atomic number. If the higher-priority groups on each carbon are on opposite sides of the double bond, the isomer is designated (E) (from the German entgegen, meaning opposite). If they are on the same side, it is designated (Z) (from the German zusammen, meaning together). uou.ac.in
Several factors influence the preferential formation of the (E)-isomer:
Thermodynamic Stability: The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer. This is because the bulky substituent groups are positioned on opposite sides of the double bond, which minimizes steric strain (unfavorable interactions between electron clouds). scribd.com In the case of but-2-ene, the (E)-isomer (trans-but-2-ene) is the major product because it is more stable than the (Z)-isomer (cis-but-2-ene). scribd.com This principle also applies to substituted enols like but-2-en-2-ol.
Transition State Stability: The preference for the (E)-product is often a reflection of the lower energy of the transition state leading to its formation. The transition state for the formation of the (Z)-isomer experiences greater steric hindrance, raising its energy and slowing the rate of formation.
Reaction Conditions: While thermodynamic control generally favors the more stable (E)-isomer, reaction conditions such as the choice of catalyst, solvent, and temperature can influence the selectivity of elimination reactions. slideshare.net For example, kinetic control, which favors the product formed fastest, can sometimes lead to a different product ratio.
In the context of (E)-But-2-en-2-ol, the principles of stereoselectivity dictate that the (E) configuration, where the methyl group and the other carbon of the double bond are positioned on opposite sides relative to the hydroxyl group and the other methyl group, is expected to be the more stable and, therefore, the favored isomer in equilibrium or under thermodynamically controlled reaction conditions.
Theoretical and Computational Chemistry of E but 2 En 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide fundamental insights into the arrangement of electrons and the nature of chemical bonds within a molecule. For (E)-but-2-en-2-ol, methods such as Density Functional Theory (DFT) and other ab initio molecular orbital theories are employed to determine its electronic properties. researchgate.net
The electronic structure of (E)-but-2-en-2-ol is characterized by a σ-bonding framework that defines its molecular geometry and a π-bonding system associated with the C=C double bond. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can influence the molecule's reactivity and electronic properties. Computational methods are used to calculate the energies and shapes of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
DFT calculations, for instance using the B3LYP functional with a substantial basis set like 6-311++G(d,p), can be utilized to optimize the molecular geometry and compute various electronic descriptors. ruc.dk These calculations reveal the distribution of electron density, showing polarization of the C-O and O-H bonds due to the high electronegativity of the oxygen atom. This information is crucial for predicting the molecule's reactivity, particularly its behavior as a nucleophile at the α-carbon.
Computational Studies on Tautomeric Preferences and Energy Profiles
(E)-But-2-en-2-ol is an enol tautomer of the more stable keto form, butan-2-one. The keto-enol tautomerism of butan-2-one can yield three different enol isomers: but-1-en-2-ol, (Z)-but-2-en-2-ol, and (E)-but-2-en-2-ol. quora.com Computational studies are essential for quantifying the relative stabilities of these tautomers and understanding the energy profile of their interconversion.
The equilibrium between a ketone and its enol form generally lies heavily toward the more stable keto form. quora.commasterorganicchemistry.com This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol. quora.com Computational and experimental data confirm this for the butan-2-one system.
The relative stability of the enol isomers is also a key area of computational investigation. The but-2-en-2-ol isomers are generally found to be more stable than but-1-en-2-ol. quora.comquora.com This is because the double bond in the but-2-en-2-ol structures is more substituted, a stabilizing factor for alkenes.
Thermochemical data provide a quantitative measure of these stability differences. The gas-phase enthalpy of formation (ΔfH°gas) has been determined for both butan-2-one and its (E)-enol tautomer.
| Compound | Tautomer Type | ΔfH°gas (kJ/mol) | Relative Enthalpy (kJ/mol) |
|---|---|---|---|
| Butan-2-one | Keto | -238.4 ± 0.6 | 0.0 |
| (E)-But-2-en-2-ol | Enol | -188.7 | +49.7 |
Data sourced from Active Thermochemical Tables and the NIST Chemistry WebBook. anl.govanl.gov
The data clearly indicates that the keto form, butan-2-one, is approximately 49.7 kJ/mol more stable than (E)-but-2-en-2-ol in the gas phase, highlighting the endothermic nature of enolization.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a powerful technique for elucidating the mechanisms of chemical reactions, including the tautomerization between a ketone and its enol. For the uncatalyzed interconversion of butan-2-one to (E)-but-2-en-2-ol, the reaction proceeds through an intramolecular proton transfer.
Computational methods, particularly DFT, are used to map the potential energy surface of this reaction. orientjchem.org This involves identifying the minimum energy structures corresponding to the reactant (butan-2-one) and the product ((E)-but-2-en-2-ol), as well as locating the transition state (TS) that connects them. The transition state for this type of 1,3-proton shift is typically a strained, four-membered ring structure involving the α-carbon, the carbonyl carbon, the carbonyl oxygen, and the transferring hydrogen atom. orientjchem.orglibretexts.org
The energy difference between the transition state and the reactant defines the activation energy (barrier height) for the reaction. Computational studies on analogous keto-enol tautomerizations have shown that these uncatalyzed intramolecular proton transfers have significant activation barriers, making the spontaneous reaction slow in the absence of a catalyst. orientjchem.org For example, DFT calculations on other ketones have predicted activation energies for similar tautomerizations to be well over 30 kcal/mol (approximately 125 kJ/mol). orientjchem.org While specific calculations for the butan-2-one system are not detailed in the surveyed literature, the principles remain the same. The reaction pathway involves the elongation of the C-H bond at the α-carbon and the C=O bond, while a new O-H bond and C=C bond begin to form. The geometry of the molecule contorts to bring the α-hydrogen into proximity with the carbonyl oxygen, leading to the high-energy, constrained cyclic transition state before relaxing to the planar enol structure.
Advanced Spectroscopic Characterization and Analytical Methods of E but 2 En 2 Ol
The definitive characterization of (E)-But-2-en-2-ol, a specific stereoisomer of but-2-en-2-ol, relies on a suite of advanced spectroscopic and analytical techniques. These methods are crucial not only for confirming the compound's covalent structure but also for unambiguously assigning its stereochemistry.
E but 2 En 2 Ol As a Key Intermediate and Building Block in Complex Molecule Synthesis
Derivatization for Specialized Synthetic Applications
Without specific examples, reaction schemes, and detailed discussions from peer-reviewed sources directly related to (E)-But-2-en-2-ol, any attempt to generate content for the requested article would not meet the required standards of scientific accuracy and detail.
Catalysis and Industrial Chemical Transformations Research Academic Relevance
Heterogeneous and Homogeneous Catalysis in (E)-But-2-en-2-ol Production (or related processes)
Direct catalytic synthesis targeting (E)-But-2-en-2-ol is not a primary focus of industrial research due to its instability. However, the catalytic dehydration and conversion of butanol isomers, which can involve enol intermediates, are extensively studied. These processes are crucial for producing butenes, which are key building blocks for fuels and polymers. dtic.milrsc.org
Heterogeneous Catalysis:
Heterogeneous catalysts are widely employed in the large-scale conversion of butanols. These solid-state catalysts are favored for their ease of separation from the reaction products, durability, and potential for regeneration.
Alumina-Based Systems: Alumina (B75360) (Al₂O₃) in various forms, including foams and coatings, serves as a dominant catalyst for the dehydration of butanol isomers. dtic.mildtic.mil Research has shown that both alumina foam and rhodium-alumina foam catalysts can effectively convert 1-butanol (B46404), 2-butanol (B46777), and isobutanol into a mixture of butene isomers. dtic.mil The reactions are often carried out in millisecond contact time reactors, indicating high catalytic activity. dtic.mil The surface reactions on the alumina are the primary drivers of the conversion, with the large surface area of γ-alumina coatings enhancing the conversion rate of isobutanol to over 80%. dtic.mil
Zeolites: Zeolites, such as H-ZSM-5, are crystalline aluminosilicates with well-defined pore structures and strong acidic sites, making them excellent catalysts for alcohol dehydration. rsc.org Theoretical studies using Density Functional Theory (DFT) have provided insights into the competing pathways for butene isomer formation from 1-butanol over H-ZSM-5. rsc.org The mechanism involves the formation of a 2-butoxide intermediate, which can then undergo isomerization to produce various butenes. rsc.org
Homogeneous Catalysis:
Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity at milder reaction conditions. Their application in C4 alcohol conversions often relates to upgrading smaller alcohols or specific functional group transformations.
Ruthenium and Iridium Complexes: In the context of the Guerbet reaction, which upgrades ethanol (B145695) to n-butanol, homogeneous catalysts based on ruthenium and iridium have been pivotal. rsc.org For instance, ruthenium complexes have demonstrated the ability to convert ethanol with high selectivity towards n-butanol. rsc.org Similarly, iridium-based catalysts in the presence of a base can effectively transform ethanol into n-butanol. rsc.org While not a direct production of a butenol (B1619263) isomer, this represents a key allied process for producing a C4 alcohol feedstock.
Acid Catalysis: Simple homogeneous acid catalysts like sulfuric acid have been used in the dehydration of 2-butanol. In a pressurized batch reactor, a mixture of 70 wt% butanol with sulfuric acid achieved 100% conversion and 100% selectivity, showcasing the effectiveness of this approach. dtic.mil
The table below summarizes key findings in the catalytic conversion of butanol isomers.
| Catalyst System | Reactant(s) | Key Products | Process Type | Notable Findings |
| Rhodium-Alumina Foam | 1-Butanol, 2-Butanol | Butene Isomers | Heterogeneous | Achieves conversion in millisecond contact time reactors; minimal carbon backbone cracking. dtic.mildtic.mil |
| H-ZSM-5 Zeolite | 1-Butanol | 1-Butene, 2-Butenes | Heterogeneous | Formation of 2-butenes occurs via double bond isomerization mechanisms. rsc.org |
| Sulfuric Acid | 2-Butanol | Butenes | Homogeneous | Achieved 100% conversion and 100% selectivity in a pressurized batch reactor. dtic.mil |
| Iridium Complexes | Ethanol | n-Butanol | Homogeneous | High turnover numbers (up to 98 TON) for ethanol to n-butanol upgrading. rsc.org |
Research on Catalytic Systems for Allied Conversions
Research extends beyond simple dehydration to include a variety of transformations of C4 alcohols into other valuable chemicals.
Oxidation to Methyl Ethyl Ketone (MEK): The catalytic oxidation of 2-butanol to produce methyl ethyl ketone (MEK), the keto-tautomer of but-2-en-2-ol, is a significant industrial process. MEK is a valuable solvent and fuel additive. researchgate.net Research has focused on developing effective and selective heterogeneous catalysts for this conversion. Manganese (Mn) supported catalyst systems have shown promise, with Mn₃O₄ species being identified as the active sites for the oxidation. researchgate.net A catalyst comprising manganese on alumina (MA) achieved a 2-butanol conversion of 51% with 88% selectivity towards MEK. researchgate.net
Conversion to Gasoline-Range Hydrocarbons: Catalytic systems are being developed to convert n-butanol into gasoline-range hydrocarbons, bypassing the need for traditional petroleum refining steps. The HZSM-5 catalyst has been used to transform n-butanol in a fixed-bed reactor, achieving 100% conversion under specific conditions. acs.org The process involves dehydration of n-butanol to butylene, followed by oligomerization to yield C₈ and C₁₂ hydrocarbons. acs.org
Guerbet Reaction for Higher Alcohols: The Guerbet reaction is a key focus area for converting ethanol into butanol and other higher alcohols. scispace.com This reaction involves a sequence of dehydrogenation, aldol (B89426) condensation, and hydrogenation steps. Homogeneous catalysts are particularly effective, but research is also active on heterogeneous systems like hydroxyapatite (B223615) (HAP) and supported nickel catalysts to improve process sustainability. scispace.com
The following table details research on catalytic systems for these allied conversions.
| Catalyst System | Conversion Process | Reactant | Product(s) | Key Research Finding |
| Manganese on Alumina (MA) | Oxidation | 2-Butanol | Methyl Ethyl Ketone (MEK) | 51% conversion and 88% selectivity to MEK; Mn₃O₄ identified as the active species. researchgate.net |
| HZSM-5 | Conversion to Gasoline | n-Butanol | C₅-C₁₂ Hydrocarbons | 100% n-butanol conversion achieved; process involves dehydration followed by oligomerization. acs.org |
| Supported Ni Catalyst | Guerbet Reaction | Bioethanol | n-Butanol | A 13% yield of n-butanol was obtained in a single pass using a continuous process. scispace.com |
| Calcium Carbide (CaC₂) | Ethanol Condensation | Ethanol | 1-Butanol, C₅-C₉ Alcohols | Superior catalytic activity reported, with a 1-butanol yield up to 24.5%. nih.gov |
Process Intensification Studies in Chemical Manufacturing
Process intensification (PI) is a chemical engineering strategy focused on developing smaller, cleaner, safer, and more energy-efficient technologies. aiche.orgchemcopilot.com Rather than incremental improvements, PI aims for dramatic reductions in equipment size and increases in efficiency. aiche.org This is highly relevant to the manufacturing processes involving C4 compounds.
Key principles of PI include maximizing the efficiency of transport phenomena (heat, mass, and momentum) and integrating multiple operations into a single unit. chemcopilot.comyoutube.com
Multifunctional Reactors: A core concept in PI is the use of multifunctional reactors that combine chemical reaction with another unit operation, such as separation or heat exchange. researchgate.net
Reactive Distillation: This technique combines reaction and distillation in a single column. chemcopilot.com It is particularly effective for equilibrium-limited reactions, as the continuous removal of products shifts the equilibrium forward. chemcopilot.com This technology has been successfully applied in esterification and biodiesel production and holds potential for butanol-related reactions where water is a byproduct. chemcopilot.com
Novel Reactor Designs:
Microreactors: These are small-scale reactors with channel dimensions in the sub-millimeter range. Their high surface-area-to-volume ratio allows for excellent heat and mass transfer, enabling better temperature control and improved safety, especially for highly exothermic reactions. mdpi.com
Millisecond Contact Time Reactors: As mentioned in the catalytic conversion of butanols, short contact time reactors represent a form of process intensification. dtic.mildtic.mil By achieving high conversion rates in milliseconds, the required reactor volume is drastically reduced compared to conventional systems.
Alternative Energy Sources: The use of alternative energy sources like microwaves and ultrasound can intensify chemical processes. researchgate.net Microwave heating, for example, can lead to rapid and uniform heating of the reaction mixture, potentially accelerating reaction rates and improving yields. researchgate.net
Process intensification is not just a theoretical concept; it is an active area of research aimed at transforming chemical manufacturing into a more sustainable and economical endeavor. aiche.org The development of advanced catalytic systems for butanol conversion is intrinsically linked to the adoption of PI principles to create next-generation chemical plants. mdpi.com
Environmental Chemistry and Degradation Pathways Academic Perspective
Atmospheric Photooxidation Mechanisms of Related Alkenols (e.g., 2-methyl-3-buten-2-ol)
The reaction with OH radicals is typically the most significant daytime degradation pathway for alkenols. This reaction proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical depends on the concentration of nitrogen oxides (NOₓ).
Under high-NOₓ conditions, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo decomposition or isomerization. For MBO, this pathway leads to the formation of smaller, oxygenated compounds such as glycolaldehyde (B1209225) and 2-hydroxy-2-methylpropanal (B1210290). acs.org Glycolaldehyde can be a precursor to glyoxal, which is known to contribute to the formation of secondary organic aerosol (SOA). acs.org
Under low-NOₓ conditions, characteristic of pristine forested environments, the peroxy radical is more likely to react with other peroxy radicals (RO₂) or hydroperoxy radicals (HO₂). These reactions can lead to the formation of hydroperoxides, alcohols, and carbonyls. For MBO, low-NOₓ conditions have been shown to lead to the formation of epoxides, such as (3,3-dimethyloxiran-2-yl)methanol. acs.org These epoxides can be taken up by acidic aerosols, contributing to SOA formation. acs.org
The rate of reaction with OH radicals is a key parameter in determining the atmospheric lifetime of an alkenol. Studies on a series of methyl-butenols have provided valuable kinetic data. nih.gov
| Reactant | Oxidant | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 298 K | Primary Products (High-NOₓ) | Primary Products (Low-NOₓ) |
|---|---|---|---|---|
| 2-methyl-3-buten-2-ol (B93329) | OH | 6.32 ± 0.49 nih.gov | Glycolaldehyde, 2-hydroxy-2-methylpropanal acs.org | Epoxides, Triols acs.orgacs.org |
| 3-methyl-2-buten-1-ol | OH | 14.55 ± 0.93 nih.gov | Not specified | Not specified |
| 3-methyl-3-buten-1-ol | OH | 10.04 ± 0.78 nih.gov | Not specified | Not specified |
Microbial Biodegradation Studies
Direct studies on the microbial biodegradation of (E)-But-2-en-2-ol are scarce. However, research on the microbial degradation of other tertiary and unsaturated alcohols can be used to infer potential metabolic pathways. The ability of microorganisms to degrade hydrocarbons and related compounds is widespread. mdpi.com
A relevant case study is the bacterial degradation of tert-amyl alcohol (TAA), which has been shown to proceed via the formation of the hemiterpene 2-methyl-3-buten-2-ol. asm.org In organisms like Aquincola tertiaricarbonis and Methylibium petroleiphilum, the enzyme MdpJ, a Rieske nonheme mononuclear iron oxygenase, functions as a desaturase, converting TAA to 2-methyl-3-buten-2-ol. asm.org This unsaturated alcohol is then further metabolized. This suggests that microorganisms possess the enzymatic machinery to transform tertiary alcohols into alkenols, which are then channeled into further degradation pathways.
The initial steps in the aerobic biodegradation of unsaturated alcohols can involve monooxygenases that epoxidate the double bond, or dehydrogenases that oxidize the alcohol group. The resulting intermediates are then typically funneled into central metabolic pathways. For instance, the degradation of 2-methyl-3-buten-2-ol in the aforementioned bacteria proceeds via prenol, prenal, and 3-methylcrotonic acid, linking its catabolism to the leucine (B10760876) degradation pathway. asm.org
Anaerobic degradation of unsaturated hydrocarbons is also possible, though generally slower. It has been shown that a terminal double bond can be sufficient for methanogenic degradation to occur. oup.com
| Compound | Microorganism/Consortium | Key Enzyme/Pathway | Observed Metabolites |
|---|---|---|---|
| tert-Amyl alcohol | Aquincola tertiaricarbonis L108, Methylibium petroleiphilum PM1 | Tertiary alcohol desaturase (MdpJ) | 2-methyl-3-buten-2-ol, Prenol, Prenal, 3-methylcrotonic acid asm.org |
| Unsaturated Fatty Acids | Aeromonas hydrophila | Not specified | Shorter-chain unsaturated fatty acids and alcohols researchgate.net |
| 1-Hexadecene | Methanogenic enrichment cultures | Presumed syntrophic β-oxidation | Acetate oup.com |
Environmental Fate Modeling and Pathway Analysis
Environmental fate models are mathematical tools used to predict the distribution and transformation of chemicals in the environment. researchgate.netup.pt For a compound like (E)-But-2-en-2-ol, a multimedia fate model would be employed to estimate its partitioning between air, water, soil, and sediment, and its persistence in each of these compartments. researchgate.net
The inputs for such a model include the physicochemical properties of the substance (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and environmental parameters (e.g., temperature, soil type, water body depth). epa.gov The model then simulates key environmental processes:
Transport: Advection and diffusion within and between environmental compartments.
Transformation: Degradation through processes like photooxidation in the atmosphere and biodegradation in soil and water.
Given the expected volatility and reactivity of (E)-But-2-en-2-ol, atmospheric transport and photooxidation would be critical components of its environmental fate model. The atmospheric lifetime, calculated from the rate constant of its reaction with OH radicals, would be a key parameter determining how far it can be transported from its source.
| Model Parameter | Relevance for (E)-But-2-en-2-ol | Data Source/Estimation Method |
|---|---|---|
| Vapor Pressure | Determines partitioning between air and other media (volatilization). | Experimental measurement or Quantitative Structure-Property Relationship (QSPR) models. |
| Water Solubility | Influences partitioning into aquatic environments and potential for leaching in soil. | Experimental measurement or QSPR models. |
| Henry's Law Constant | Describes the partitioning between air and water. | Calculated from vapor pressure and water solubility. |
| Atmospheric Oxidation Rate (k_OH) | Determines atmospheric lifetime and long-range transport potential. | Estimated from structurally similar compounds (e.g., other butenols). |
| Biodegradation Rate | Determines persistence in soil and water. | Laboratory studies (e.g., OECD test guidelines) or QSPR models. |
| Octanol-Water Partition Coefficient (K_ow) | Indicates potential for bioaccumulation and sorption to organic matter in soil/sediment. | Experimental measurement or QSPR models. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Chiral Brønsted acid | Toluene | 25 | 78 | 95:5 |
| Pd(OAc)2 | DMF | 80 | 65 | 85:15 |
Basic: Which spectroscopic techniques are most reliable for characterizing (E)-But-2-en-2-ol?
Methodological Answer:
Combine multiple techniques to confirm structure and purity:
- NMR Spectroscopy : Identify the hydroxyl group (broad singlet at δ 1.5–2.0 ppm) and vinyl protons (δ 5.2–5.8 ppm). Use <sup>13</sup>C NMR to distinguish carbonyl carbons (if present) from sp<sup>2</sup> carbons .
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm<sup>-1</sup>) and C=C (1640–1680 cm<sup>-1</sup>). Avoid overinterpreting minor peaks; focus on diagnostic signals .
- Mass Spectrometry : Look for molecular ion peaks at m/z 74 (C4H8O) and fragmentation patterns consistent with allylic cleavage .
Advanced: How can computational chemistry resolve contradictions in reported thermodynamic properties of (E)-But-2-en-2-ol?
Methodological Answer:
Contradictions in data (e.g., enthalpy of formation, stability) often arise from experimental artifacts or incomplete conformational analysis. Address this by:
Benchmarking Calculations : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to model stability. Compare results with experimental data to identify outliers .
Conformational Sampling : Perform molecular dynamics simulations to account for rotational isomers that may affect experimental measurements (e.g., Gibbs free energy differences) .
Collaborative Validation : Cross-reference results with crystallographic data or electron diffraction studies to validate computational models .
Advanced: What experimental strategies mitigate isomerization during storage or reaction of (E)-But-2-en-2-ol?
Methodological Answer:
Isomerization can occur via acid/base catalysis or thermal exposure. Mitigate this by:
- Stabilizing Agents : Add radical inhibitors (e.g., BHT) or store under inert atmosphere (N2/Ar) to prevent radical-mediated pathways .
- Low-Temperature Handling : Conduct reactions below 30°C and avoid prolonged exposure to light. Monitor E/Z ratios periodically via GC-MS .
- pH Control : Buffered solutions (pH 6–7) minimize acid-catalyzed keto-enol tautomerism, which promotes isomerization .
Basic: How to design a kinetic study for (E)-But-2-en-2-ol’s reactivity in nucleophilic additions?
Methodological Answer:
Variable Selection : Vary nucleophile concentration (e.g., Grignard reagents) while keeping substrate concentration constant.
Rate Monitoring : Use UV-Vis spectroscopy to track consumption of conjugated double bonds (λmax ~210 nm) or conduct quenching experiments with GC analysis .
Data Analysis : Apply pseudo-first-order kinetics. Plot ln([E]-[product]) vs. time; linearity confirms first-order dependence on nucleophile .
Advanced: How to address discrepancies in literature-reported catalytic efficiencies for (E)-But-2-en-2-ol derivatization?
Methodological Answer:
Discrepancies often stem from unaccounted variables. Resolve them by:
- Systematic Replication : Reproduce key studies under identical conditions (solvent purity, catalyst loading, agitation rate) .
- Multivariate Analysis : Use design-of-experiments (DoE) software to identify interactions between variables (e.g., temperature vs. catalyst type) .
- Meta-Analysis : Compile data from ≥5 independent studies, normalize metrics (e.g., turnover frequency), and perform statistical tests (ANOVA) to identify outliers .
Basic: What are the best practices for reporting (E)-But-2-en-2-ol’s physicochemical properties in a manuscript?
Methodological Answer:
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Data Presentation : Tabulate melting point, boiling point, and optical rotation. Include error margins (e.g., ±0.5°C for melting points) .
- Reproducibility : Provide detailed experimental procedures in Supporting Information, including instrument calibration methods .
- Referencing : Cite primary sources for known properties; avoid citing patents or non-peer-reviewed databases .
Advanced: How to investigate the environmental degradation pathways of (E)-But-2-en-2-ol using isotopic labeling?
Methodological Answer:
Isotopic Tracers : Synthesize <sup>13</sup>C-labeled (E)-But-2-en-2-ol and track degradation products via LC-MS/MS.
Mechanistic Probes : Expose labeled compounds to UV light or microbial consortia, then analyze intermediates (e.g., epoxides, diols) .
Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
